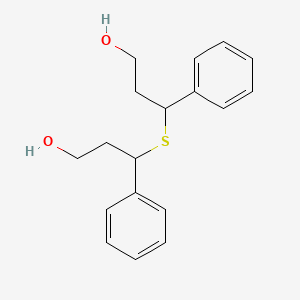![molecular formula C12H22N2O2 B13139066 Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamicacid,N-(2-aminobicyclo[221]hept-7-yl)-,1,1-dimethylethylester is a chemical compound with the molecular formula C12H22N2O2 It is known for its unique bicyclic structure, which includes a carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamicacid,N-(2-aminobicyclo[2.2.1]hept-7-yl)-,1,1-dimethylethylester typically involves the reaction of 2-aminobicyclo[2.2.1]heptane with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as distillation and recrystallization are commonly employed to purify the final product.
化学反应分析
Types of Reactions
Carbamicacid,N-(2-aminobicyclo[2.2.1]hept-7-yl)-,1,1-dimethylethylester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
Carbamicacid,N-(2-aminobicyclo[2.2.1]hept-7-yl)-,1,1-dimethylethylester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of polymers and other materials due to its unique structural properties.
作用机制
The mechanism of action of Carbamicacid,N-(2-aminobicyclo[2.2.1]hept-7-yl)-,1,1-dimethylethylester involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- Carbamicacid,N-(2-aminobicyclo[2.2.1]hept-7-yl)-,methylester
- Carbamicacid,N-(2-aminobicyclo[2.2.1]hept-7-yl)-,ethylester
Uniqueness
Carbamicacid,N-(2-aminobicyclo[2.2.1]hept-7-yl)-,1,1-dimethylethylester is unique due to its tert-butyl ester group, which imparts different chemical and physical properties compared to its methyl and ethyl counterparts. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C12H22N2O2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC 名称 |
tert-butyl N-(2-amino-7-bicyclo[2.2.1]heptanyl)carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-4-5-8(10)9(13)6-7/h7-10H,4-6,13H2,1-3H3,(H,14,15) |
InChI 键 |
PFWPGTVCPOJKKL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1C2CCC1C(C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


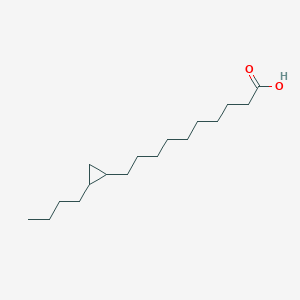
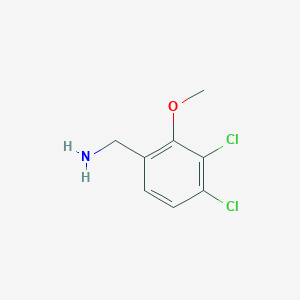
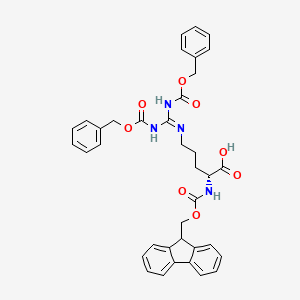
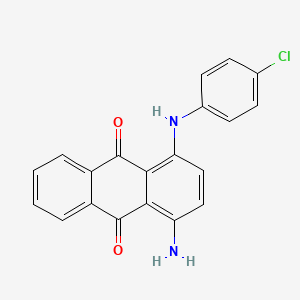
![Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester](/img/structure/B13139013.png)
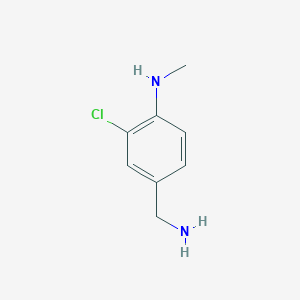
![6-[2-(4-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13139026.png)
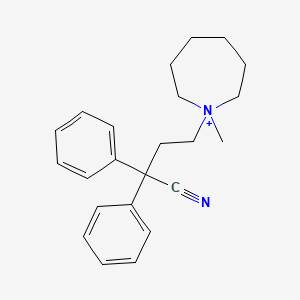
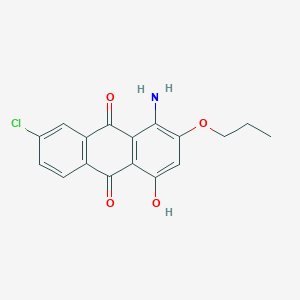
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13139060.png)
![N-Hydroxypyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B13139064.png)
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13139067.png)
![7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13139070.png)
